![molecular formula C11H6BrN3O5 B6634521 5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid is a chemical compound that features a bromopyrimidine moiety linked to a nitrobenzoic acid group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid typically involves the following steps:
Ether Formation: The coupling of the bromopyrimidine and nitrobenzoic acid through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized forms of the compound with different functional groups.
Scientific Research Applications
5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the nitrobenzoic acid group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with similar reactivity.
2-Nitrobenzoic Acid: Shares the nitrobenzoic acid moiety.
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative.
Uniqueness
5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and applications
Properties
IUPAC Name |
5-(5-bromopyrimidin-2-yl)oxy-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O5/c12-6-4-13-11(14-5-6)20-7-1-2-9(15(18)19)8(3-7)10(16)17/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUACTDGREICMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
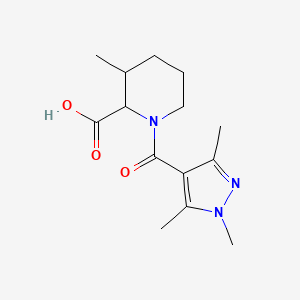

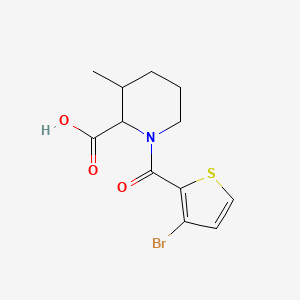
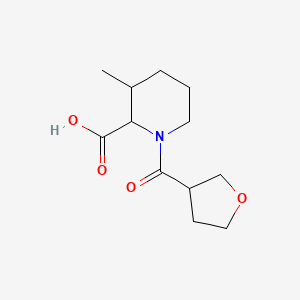


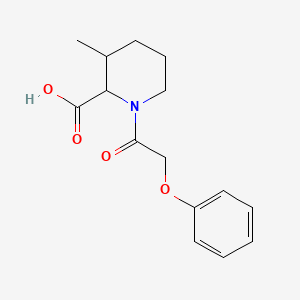
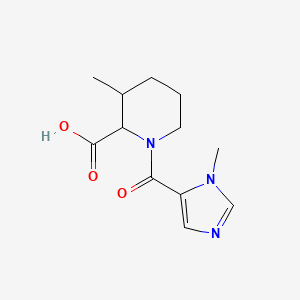
![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)
![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
